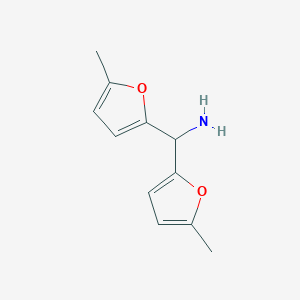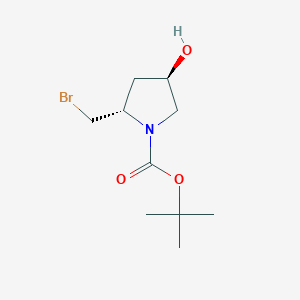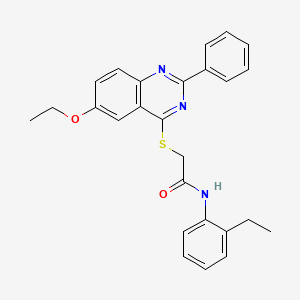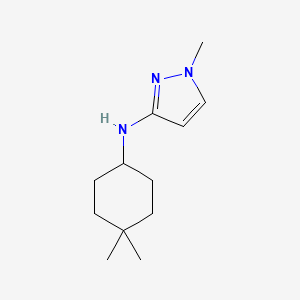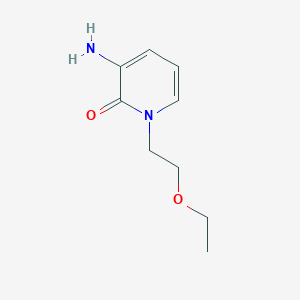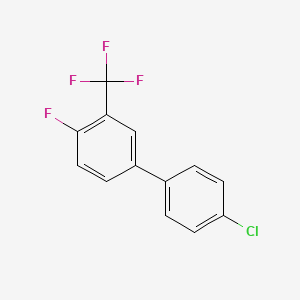
4'-Chloro-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl is an organic compound with the molecular formula C13H8ClF4 It is a biphenyl derivative characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl oxides or reduction to form biphenyl derivatives with altered oxidation states.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include biphenyl derivatives with various functional groups replacing the chloro or fluoro substituents.
Oxidation: Formation of biphenyl oxides.
Reduction: Formation of reduced biphenyl derivatives.
Scientific Research Applications
4’-Chloro-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Chloro-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro, fluoro, and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: Similar structure but lacks the biphenyl framework.
4-Fluoro-3-(trifluoromethyl)phenylamine: Contains fluoro and trifluoromethyl groups but differs in the position of substituents.
4-Chloro-4’-fluoro-3-nitrobenzophenone: Contains similar substituents but has a different core structure.
Uniqueness
4’-Chloro-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on a biphenyl scaffold, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H7ClF4 |
|---|---|
Molecular Weight |
274.64 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-fluoro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7ClF4/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16,17)18/h1-7H |
InChI Key |
DYNPEOYFYUQCJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15226714.png)
![1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid](/img/structure/B15226715.png)

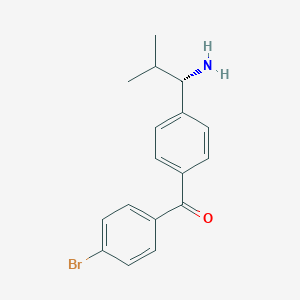
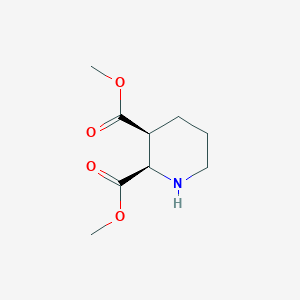
![Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B15226748.png)
![tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B15226752.png)
![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B15226755.png)
